![molecular formula C8H14ClNO B2524340 2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride CAS No. 2171998-30-2](/img/structure/B2524340.png)
2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride
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Overview
Description
2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride is a chemical compound with the CAS Number: 2171998-30-2 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-oxa-6-azaspiro [4.5]dec-8-ene hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride is 1S/C8H13NO.ClH/c1-2-5-9-8 (3-1)4-6-10-7-8;/h1-2,9H,3-7H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride is a powder . It should be stored at room temperature .Scientific Research Applications
Chemical Synthesis
“2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride” is a compound that is used in various chemical syntheses . It is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Production of Biologically Active Compounds
This compound is promising for the production of important biologically active compounds . It can be used as a precursor in the synthesis of a variety of biologically active compounds, expanding its potential applications in medicinal chemistry .
Role in SHP2 Inhibition
The compound plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance . This makes the identification of small-molecule therapeutics that interfere with its function of high interest .
Antitumor Activity
There is evidence to suggest that “2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride” may have antitumor activity . However, more research is needed to fully understand its potential in this area .
Synthesis of Isoxazolyl Azaspiro Deca-1,6,9-trien-8-ones
The compound is used in the synthesis of isoxazolyl azaspiro deca-1,6,9-trien-8-ones . This expands its potential applications in organic synthesis .
Potential Applications in Drug Discovery
Given its role in the production of biologically active compounds and its potential antitumor activity, “2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride” may have potential applications in drug discovery . However, more research is needed to fully explore its potential in this area.
Safety and Hazards
properties
IUPAC Name |
2-oxa-6-azaspiro[4.5]dec-8-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-5-9-8(3-1)4-6-10-7-8;/h1-2,9H,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGBTUVNIILPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC=CCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride |
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